

# High-Temperature Performance Face-Off: LiBOB vs. LiFSI in Lithium-Ion Batteries

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## Compound of Interest

Compound Name: *Lithium bis(oxalate)borate*

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## A Comparative Guide for Researchers and Battery Scientists

The relentless pursuit of higher energy density and improved safety in lithium-ion batteries has propelled the exploration of novel electrolyte components that can withstand elevated temperatures. Two prominent alternatives to the conventional but thermally unstable lithium hexafluorophosphate ( $\text{LiPF}_6$ ) salt are **lithium bis(oxalate)borate** (LiBOB) and lithium bis(fluorosulfonyl)imide (LiFSI). This guide provides an objective, data-driven comparison of their high-temperature performance, offering researchers, scientists, and battery development professionals a comprehensive overview to inform their material selection.

## At a Glance: Key Performance Metrics

The high-temperature performance of an electrolyte is a multifaceted issue, primarily revolving around its thermal stability, ionic conductivity, and its interaction with the electrodes, which dictates the overall electrochemical stability and cycling performance of the battery. While both LiBOB and LiFSI offer significant improvements over  $\text{LiPF}_6$  at elevated temperatures, they exhibit distinct characteristics.

| Performance Metric                           | LiBOB (Lithium bis(oxalate)borate)   | LiFSI (Lithium bis(fluorosulfonyl)imide)   | Key Considerations at High Temperature  |
|--|--|--|---|
| Thermal Stability                            | Decomposes at ~302°C.[1]   | Decomposes at >200°C; some reports as high as 360°C.   | High thermal stability is crucial for preventing electrolyte breakdown and gas generation, which can lead to cell swelling and thermal runaway.       |
| Ionic Conductivity                           | Generally lower than LiFSI in standard carbonate electrolytes.   | Generally higher than LiBOB, facilitating better rate performance.[2][3]   | Higher ionic conductivity is essential for maintaining power output at high temperatures and fast charging.   |
| Aluminum Current Collector Passivation       | Excellent ability to form a stable passivation layer on aluminum, preventing corrosion at high potentials.[4][5] | Can cause corrosion of the aluminum current collector at voltages above 4.2V. [3]  | Passivation of the current collector is critical for long-term cycling stability, especially in high-voltage cathode chemistries.                     |
| Solid Electrolyte Interphase (SEI) Formation | Forms a stable SEI on graphite anodes.   | Forms a thin, inorganic-rich, and thermally stable SEI on graphite anodes, contributing to superior high-temperature cycling. [2][6] | A robust and stable SEI is vital for preventing continuous electrolyte decomposition on the anode surface, which is accelerated at high temperatures. |
| High-Temperature Cycling Performance         | Demonstrates stable cycling performance at elevated  | Shows excellent cycling and storage performance at   | Capacity retention and coulombic efficiency over prolonged cycling  |

temperatures (e.g., 60°C), significantly outperforming LiPF<sub>6</sub>. [1][4]

elevated temperatures (e.g., 60°C), often attributed to its superior SEI properties. [2][6]

at high temperatures are key indicators of electrolyte stability and suitability.

## Digging Deeper: Experimental Evidence

### Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability of electrolyte components.

- LiBOB: Consistently shows a high decomposition temperature of around 302°C. [1] Its decomposition products are considered more benign than the highly corrosive hydrogen fluoride (HF) produced by LiPF<sub>6</sub> decomposition.
- LiFSI: Exhibits high thermal stability, with reported decomposition temperatures often exceeding 200°C and in some cases reaching up to 360°C. The superior thermal stability of LiFSI contributes to the enhanced safety of cells at elevated temperatures. [2]

### Ionic Conductivity at Elevated Temperatures

The ability of the electrolyte to conduct lithium ions is critical for battery performance. This is typically measured using AC impedance spectroscopy.

- LiFSI: Generally exhibits higher ionic conductivity compared to LiBOB in common carbonate-based electrolytes. [2][3] This is attributed to the lower association of the Li<sup>+</sup> ion with the FSI<sup>-</sup> anion.
- LiBOB: While having lower conductivity in many standard solvents, research has shown that in specific solvent systems like 1,2-dimethoxyethane (DME), the ionic conductivity of LiBOB-based electrolytes at high temperatures can surpass that of electrolytes based on imide salts like LiTFSI (which is structurally similar to LiFSI). [7]

### Electrochemical Performance in High-Temperature Cycling

The ultimate test of an electrolyte is its performance in a full cell under realistic operating conditions. High-temperature cycling tests are crucial for evaluating long-term stability.

- **LiFSI:** In studies comparing LiFSI and LiPF<sub>6</sub> at 60°C, cells with LiFSI-based electrolytes demonstrated significantly better cycling and storage performance.<sup>[2]</sup> This is largely attributed to the formation of a thin, inorganic-rich, and thermally stable solid electrolyte interphase (SEI) on the graphite anode.<sup>[2][6]</sup>
- **LiBOB:** Lithium-ion cells containing LiBOB as the electrolyte salt have shown stable performance at elevated temperatures up to 60°C, a condition where LiPF<sub>6</sub>-based electrolytes typically fail.<sup>[1][4]</sup> This stability is linked to the absence of fluorine in the LiBOB molecule and its inherent thermal robustness.

A noteworthy strategy that has emerged is the use of LiBOB and LiFSI as dual-salt additives in LiPF<sub>6</sub>-based electrolytes. This approach aims to harness the synergistic effects of both salts: LiFSI improves the ionic conductivity and SEI quality, while LiBOB passivates the aluminum current collector, suppressing corrosion.<sup>[5]</sup>

## Experimental Methodologies: A Closer Look

To ensure the reproducibility and validity of the comparative data, it is essential to understand the underlying experimental protocols.

### Ionic Conductivity Measurement

- **Technique:** AC Impedance Spectroscopy.
- **Procedure:** The electrolyte is placed in a sealed, temperature-controlled conductivity cell with two blocking electrodes (e.g., stainless steel or platinum). A small amplitude AC voltage is applied across a range of frequencies, and the resulting impedance is measured. The bulk resistance of the electrolyte is extracted from the Nyquist plot and used to calculate the ionic conductivity.

### Thermal Analysis

- **Technique:** Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

- Procedure: A small, precisely weighed sample of the salt is placed in a crucible within the instrument.
  - TGA: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon), and the mass loss is recorded as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
  - DSC: The heat flow to or from the sample is measured as it is heated at a constant rate. This allows for the determination of melting points, phase transitions, and decomposition temperatures (often seen as an endothermic or exothermic peak).

## Electrochemical Cycling Tests

- Cell Assembly: Coin cells (e.g., 2032-type) are typically assembled in an argon-filled glovebox to prevent moisture contamination. The cell consists of a cathode, a separator soaked in the test electrolyte, and an anode.
- Formation Cycles: The cells are typically subjected to one or two initial cycles at a low C-rate (e.g., C/10) at room temperature to form a stable SEI layer.
- High-Temperature Cycling: The cells are then placed in a temperature-controlled chamber set to the desired high temperature (e.g., 60°C). They are cycled at a specific C-rate (e.g., 1C) within a defined voltage window for a set number of cycles. The discharge capacity, coulombic efficiency, and capacity retention are monitored throughout the cycling process.

## Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for comparing the high-temperature performance of LiBOB and LiFSI.

Caption: Experimental workflow for evaluating LiBOB vs. LiFSI at high temperatures.

## Conclusion: A Tale of Two Salts

Both LiBOB and LiFSI present compelling cases as alternatives to LiPF<sub>6</sub> for high-temperature lithium-ion battery applications. The choice between them is not straightforward and depends on the specific requirements of the battery system.

- LiFSI stands out for its superior ionic conductivity and its ability to form a highly stable, inorganic-rich SEI, which translates to excellent high-temperature cycling performance, particularly with graphite anodes. However, its corrosive nature towards aluminum current collectors at higher voltages necessitates careful consideration of the cathode material and operating voltage.
- LiBOB offers the significant advantage of excellent thermal stability and the ability to passivate aluminum current collectors, making it a robust choice for high-voltage applications. While its ionic conductivity is generally lower, in certain solvent systems, it can be highly effective at elevated temperatures.

The future of high-temperature electrolytes may lie in the synergistic combination of these and other advanced components. By leveraging the unique strengths of salts like LiBOB and LiFSI, researchers can pave the way for safer, more durable, and higher-performing lithium-ion batteries capable of operating in demanding thermal environments.

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